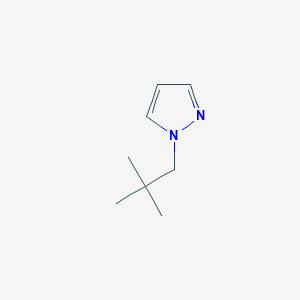

1-(2,2-dimethyl-propyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)pyrazole |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)7-10-6-4-5-9-10/h4-6H,7H2,1-3H3 |

InChI Key |

XKCBZOLQCZMTCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN1C=CC=N1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 1 2,2 Dimethyl Propyl 1h Pyrazole Analogs

Spectroscopic Analysis Techniques

Modern spectroscopic methods are indispensable for the characterization of novel pyrazole (B372694) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structural features of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, including pyrazole derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of pyrazole analogs. nih.govresearchgate.netresearchgate.net In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of proton signals offer insights into the electronic environment and neighboring protons. For instance, the protons on the pyrazole ring typically appear as distinct signals, and their coupling patterns can differentiate between isomers. chemicalbook.comresearchgate.netresearchgate.net The signals for the 2,2-dimethyl-propyl group are also characteristic, with the nine chemically equivalent protons of the three methyl groups appearing as a sharp singlet, and the two protons of the methylene (B1212753) group appearing as another singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. researchgate.netchemicalbook.com The chemical shifts of the carbon atoms in the pyrazole ring and the substituent groups are indicative of their electronic environment. For example, the carbon atoms of the pyrazole ring resonate in the aromatic region, while the carbons of the 2,2-dimethyl-propyl group appear in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | rsc.org |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H) | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 | rsc.org |

| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.45 (m, 4H), 5.95 (s, 1H), 2.29 (s, 3H), 2.27 (s, 3H) | 148.7, 138.8, 137.7, 132.7, 128.7, 125.3, 107.0, 13.0, 12.0 | rsc.org |

To further resolve complex structures and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR experiments are employed. harvard.edumeasurlabs.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecular structure.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of molecules. researchgate.net

The application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of 1-(2,2-dimethyl-propyl)-1H-pyrazole analogs. rsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms in the pyrazole ring. nih.govnih.gov The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, the nature of the substituents on the pyrazole ring, and intermolecular interactions such as hydrogen bonding. nih.gov These studies can help to distinguish between N1 and N2 isomers of substituted pyrazoles and provide insights into the electronic structure of the heterocyclic ring. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. chemicalbook.comresearchgate.netderpharmachemica.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the context of this compound analogs, IR spectroscopy can confirm the presence of key structural features:

C-H stretching vibrations: Aliphatic C-H stretches from the 2,2-dimethyl-propyl group are typically observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the pyrazole ring appear at higher frequencies, generally above 3000 cm⁻¹.

C=C and C=N stretching vibrations: These vibrations, characteristic of the pyrazole ring, are found in the 1400-1650 cm⁻¹ region.

C-N stretching vibrations: The C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹. researchgate.net

Out-of-plane bending vibrations: These can provide information about the substitution pattern on the pyrazole ring.

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H (aliphatic) | Stretching | 2850-3000 | researchgate.net |

| C-H (aromatic) | Stretching | > 3000 | researchgate.net |

| C=C / C=N (ring) | Stretching | 1400-1650 | derpharmachemica.com |

| C-N (ring) | Stretching | ~1290 | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org

For this compound and its analogs, MS and HRMS are used to:

Confirm the molecular weight: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

Determine the elemental composition: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the proposed structure. rsc.org

Analyze fragmentation patterns: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure. For example, the loss of a tert-butyl group is a common fragmentation pathway for compounds containing a 2,2-dimethyl-propyl substituent.

Table 3: Mass Spectrometry Data for a Representative Pyrazole Analog

| Compound | Ionization Method | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Reference |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | ESI | 173 | - | rsc.org |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | ESI | 203 | - | rsc.org |

| 3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | ESI-TOF | - | 327.1478 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within pyrazole derivatives. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules like pyrazole and its analogs, the most common transitions are π → π* and n → π*. uzh.chyoutube.com

The pyrazole ring, being an aromatic system with six delocalized π-electrons, exhibits characteristic π → π* transitions. imedpub.com These transitions involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital and are typically strong, resulting in high molar absorptivity. uzh.ch The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of a bulky alkyl group like the 2,2-dimethyl-propyl group at the N1 position can cause subtle shifts in the absorption maxima compared to the unsubstituted 1H-pyrazole.

Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π anti-bonding orbital. uzh.chyoutube.com These transitions are generally weaker than π → π* transitions. uzh.ch The solvent environment can also affect the electronic transitions, with polar solvents often causing a shift in the absorption bands. youtube.com

A study on pyrazole reported a maximum UV absorption cross-section at 203 nm. researchgate.net Another investigation into the VUV absorption spectrum of pyrazole identified a diffuse spectrum with a notable window resonance around 7.8 eV, which was attributed to the interaction of a Rydberg state with an underlying valence continuum. researchgate.net

| Transition Type | Description | Typical Wavelength Range | Molar Absorptivity (ε) |

| π → π | Excitation of an electron from a π bonding to a π anti-bonding orbital. uzh.ch | 200-400 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation of an electron from a non-bonding to a π anti-bonding orbital. uzh.chyoutube.com | 250-600 nm | Low (10-1,000 L mol⁻¹ cm⁻¹) |

| σ → σ | Excitation of an electron from a σ bonding to a σ anti-bonding orbital. youtube.com | < 200 nm | High |

| n → σ | Excitation of an electron from a non-bonding to a σ anti-bonding orbital. uzh.ch | 150-250 nm | Low to Medium |

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on molecular structure, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the molecular structure of crystalline solids. For pyrazole derivatives, SCXRD studies reveal critical details about bond lengths, bond angles, and the planarity of the pyrazole ring. niscpr.res.inspast.orgslideshare.net The pyrazole ring itself is generally planar due to its aromatic character. spast.orgslideshare.net

Numerous studies have reported the crystal structures of various pyrazole derivatives, showcasing a range of crystal systems and space groups. For example, some pyrazolone (B3327878) derivatives have been found to crystallize in monoclinic, triclinic, and orthorhombic systems with space groups such as P2₁/n, P-1, and P2₁2₁2₁. spast.org The specific crystal system and space group are determined by the symmetry of the molecule and its packing arrangement in the crystal lattice.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring, N-H···O hydrogen bonds. | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Planar pyrazole ring, N-H···O hydrogen bonds. | spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | Planar pyrazole ring, N-H···O hydrogen bonds. | spast.org |

| 4-chloro-1H-pyrazole | Orthorhombic | Pnma | Isomorphous with the bromo analogue, forms trimeric motifs. | nih.gov |

| 4-fluoro-1H-pyrazole | - | - | Forms one-dimensional chains via intermolecular hydrogen bonding. | nih.gov |

The conformation of pyrazole derivatives and their packing in the crystal lattice are governed by a variety of intermolecular interactions. imedpub.comimedpub.com These interactions, which can be strong or weak, dictate the three-dimensional supramolecular architecture. imedpub.comimedpub.com

Strong hydrogen bonds, such as N-H···N and O-H···N, are commonly observed in pyrazole derivatives that have the appropriate donor and acceptor groups. imedpub.comimedpub.com In 1H-pyrazoles, the N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor, leading to the formation of dimers, trimers, tetramers, or infinite chains. nih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element, making it particularly useful for characterizing metal complexes of pyrazole derivatives. youtube.comyoutube.com EXAFS is element-selective and can provide information on the coordination number, bond distances, and the identity of the neighboring atoms to the absorbing atom, even in disordered systems. youtube.comyoutube.com

In the context of complexes involving this compound analogs, EXAFS can be used to study the coordination of the pyrazole ligand to a metal center. The pyrazole ring, with its nitrogen donor atoms, readily forms complexes with a variety of metal ions. rsc.org EXAFS can precisely measure the metal-nitrogen bond distances and determine the number of pyrazole ligands coordinated to the metal. nih.gov

The technique involves measuring the X-ray absorption coefficient as a function of energy above an absorption edge of the element of interest. youtube.com The oscillations in the absorption coefficient, known as the EXAFS signal, contain structural information. youtube.com Analysis of the EXAFS data can reveal subtle changes in the coordination environment of the metal upon complexation or during a chemical reaction. youtube.comrsc.orgnih.gov This makes EXAFS a valuable tool for characterizing the structure of both stable and transient metal-pyrazole complexes in various states. rsc.orgnih.gov

Theoretical and Computational Investigations of 1 2,2 Dimethyl Propyl 1h Pyrazole

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. eurasianjournals.comnih.gov These methods provide insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govmdpi.com

For 1-(2,2-dimethyl-propyl)-1H-pyrazole, MD simulations can be employed to explore its conformational landscape. The neopentyl group can rotate around the N1-C bond, and MD simulations can reveal the preferred orientations and the energy barriers between different conformations. The simulations would model the molecule in a solvent, such as water or an organic solvent, to mimic experimental conditions and to study the interactions between the solute and solvent molecules.

The general workflow of an MD simulation involves:

System Setup: Placing the molecule in a simulation box, often solvated with water molecules.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to bring it to a stable state.

Production Run: Running the simulation for a desired length of time to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide information on root-mean-square deviation (RMSD) to assess the stability of the simulation, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net Such studies are particularly valuable in the context of drug design, where understanding the dynamic interactions between a ligand and its protein target is crucial. nih.govnih.gov

Studies on Tautomerism in Pyrazole (B372694) Systems

Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles. nih.gov It involves the migration of a proton, leading to isomers that are in equilibrium.

For pyrazole rings that are unsubstituted on one of the nitrogen atoms, annular prototropic tautomerism can occur. nih.gov This involves the movement of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov However, in the case of this compound, the presence of the neopentyl group on the N1 nitrogen atom prevents this type of tautomerism. The substituent on N1 "locks" the pyrazole in the 1H-form.

While this compound itself does not exhibit annular tautomerism, the study of this phenomenon in related pyrazole systems is crucial for understanding their reactivity and biological activity. nih.govnih.gov In unsubstituted or 3(5)-substituted pyrazoles, the position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govrsc.org

Theoretical calculations, such as DFT, have been instrumental in studying the relative stabilities of pyrazole tautomers and the energy barriers for proton transfer. researchgate.net These studies have shown that while the aromatic 1H-tautomers are generally more stable, the stability can be reversed by certain substituents. researchgate.net Experimental techniques like NMR spectroscopy in solution and in the solid state are also powerful tools for investigating tautomeric equilibria. rsc.orgcdnsciencepub.com

Influence of Substituents on Tautomeric Equilibria

The tautomerism of pyrazole derivatives is a subject of considerable interest, as the position of the proton on the pyrazole ring can significantly impact the molecule's properties and reactivity. researchgate.netencyclopedia.pub In substituted pyrazoles, the equilibrium between different tautomeric forms is delicately balanced and can be influenced by the electronic nature of the substituents. researchgate.netnih.gov

Theoretical and experimental studies have shown that electron-donating groups and electron-withdrawing groups on the pyrazole ring can shift the tautomeric equilibrium. researchgate.netnih.gov For instance, studies on various substituted pyrazoles have demonstrated that electron-donating groups, particularly those that donate through the π-system like -NH2, -OH, and -CH3, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, strong electron-withdrawing groups such as -NO2, -COOH, and -CHO stabilize the tautomer with the substituent at the C5 position. nih.gov The environment, including the solvent, also plays a crucial role in determining the predominant tautomeric form. nih.govnih.gov In the case of this compound, the bulky 2,2-dimethyl-propyl (neopentyl) group at the N1 position is a key feature. While this specific substitution pattern is not extensively detailed in the provided search results, general principles of tautomerism in N-substituted pyrazoles can be applied. For N-substituted pyrazoles, annular tautomerism involving the movement of a proton between the two nitrogen atoms is blocked. However, if there are suitable functional groups on the pyrazole ring, other forms of tautomerism, such as keto-enol or imine-enamine tautomerism, could potentially exist. The bulky neopentyl group would likely exert a significant steric influence on the conformation of the molecule and any potential intermolecular interactions that could affect tautomeric equilibria.

A study on 1-(2-pyridinyl)-1H-pyrazol-5-ols investigated their tautomeric behavior in different solvents using NMR spectroscopy, highlighting the role of the substituent at the N1 position and the solvent in the tautomeric equilibrium. researchgate.net While not directly about this compound, this research underscores the importance of the N1-substituent in influencing which tautomeric form is preferred. researchgate.net

Table 1: Influence of Substituent Position on Tautomeric Stability in Pyrazoles nih.gov

| Substituent Type | Favored Position |

| Electron-Donating (e.g., -NH2, -OH, -CH3) | C3 |

| Electron-Withdrawing (e.g., -NO2, -COOH, -CHO) | C5 |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other determines its bulk properties and crystal structure. These interactions are primarily non-covalent and include hydrogen bonding, π-stacking, and other weaker forces.

Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force in many pyrazole-containing compounds. nih.govaip.orgmdpi.com In pyrazoles that have an N-H group, this moiety can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. nih.govmdpi.com This dual functionality allows pyrazole molecules to form various self-associated structures like dimers, trimers, and tetramers through N-H···N hydrogen bonds. nih.govnih.govresearchgate.net

Pi-Stacking Interactions

The this compound molecule possesses an aromatic pyrazole ring capable of participating in such interactions. The nature and strength of these interactions would depend on the relative orientation of the pyrazole rings in the crystal lattice. The bulky neopentyl group would likely play a role in dictating this orientation, potentially leading to offset or displaced π-stacking arrangements to minimize steric hindrance. Computational studies on substituted benzene (B151609) and various heterocycles suggest that even with significant electrostatic differences, the preference for offset stacking is often driven by a balance between Pauli repulsion and dispersion forces rather than purely electrostatic considerations. chemrxiv.org

Table 2: Key Intermolecular Interactions in Pyrazole Derivatives

| Interaction Type | Description |

| Hydrogen Bonding | Primarily N-H···N interactions in unsubstituted pyrazoles, leading to self-association. nih.govnih.gov |

| Pi-Stacking | Attractive non-covalent interactions between the aromatic pyrazole rings. libretexts.orgresearchgate.net |

| van der Waals Forces | General attractive or repulsive forces between molecules. |

Hirshfeld Surface Analysis for Intermolecular Contacts

For this compound, a Hirshfeld surface analysis would provide detailed insights into the specific intermolecular contacts present in its crystal structure. It would allow for the quantification of contacts such as H···H, C···H, and N···H, revealing the most significant interactions that stabilize the crystal packing. nih.govtandfonline.com For example, in a related pyrazolone (B3327878) derivative, Hirshfeld analysis revealed that H···H contacts were the most prevalent. tandfonline.com This type of analysis would be invaluable for understanding how the bulky neopentyl group influences the close packing of the molecules and the nature of the resulting intermolecular forces.

Self-Association Behavior of Pyrazole Compounds

The ability of pyrazole molecules to self-associate into larger aggregates is a well-documented phenomenon. encyclopedia.pubnih.govresearchgate.net In the solid state, N-unsubstituted pyrazoles can form a variety of structures, including cyclic dimers, trimers, tetramers, and even linear chains (catemers), primarily through N-H···N hydrogen bonds. nih.govnih.govresearchgate.net The specific aggregation pattern is often influenced by the nature and size of the substituents on the pyrazole ring. nih.gov For instance, bulkier substituents have been shown to favor the formation of dimers, while smaller substituents may allow for the formation of larger tetrameric structures. nih.gov

As this compound lacks an N-H bond, its self-association behavior will differ from that of N-unsubstituted pyrazoles. The primary driving forces for its self-assembly in the solid state would be weaker interactions like C-H···N hydrogen bonds, π-stacking interactions, and van der Waals forces. The bulky neopentyl group would be a dominant factor in determining the packing arrangement, likely preventing the formation of the compact, hydrogen-bonded clusters seen in simpler pyrazoles. Instead, a packing arrangement that accommodates the steric bulk of the neopentyl groups while maximizing weaker intermolecular attractions would be expected.

Table 3: Common Self-Association Structures of N-Unsubstituted Pyrazoles researchgate.net

| Structure | Description |

| Dimers | Two pyrazole molecules linked by hydrogen bonds. |

| Trimers | Three pyrazole molecules forming a cyclic structure. |

| Tetramers | Four pyrazole molecules associated through hydrogen bonds. |

| Catemers | Linear chains of hydrogen-bonded pyrazole molecules. |

Reactivity and Chemical Transformations of 1 2,2 Dimethyl Propyl 1h Pyrazole Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is considered a π-excessive aromatic system, which generally favors electrophilic aromatic substitution (EAS). nih.gov The regioselectivity of these reactions is strongly directed by the two nitrogen atoms within the five-membered ring. The N-1 nitrogen atom is pyrrole-like, donating its lone pair to the aromatic system, while the N-2 nitrogen is pyridine-like, with its lone pair oriented in the plane of the ring and exerting an inductive electron-withdrawing effect.

For 1-substituted pyrazoles, electrophilic attack occurs preferentially at the C-4 position. nih.govresearchgate.netrrbdavc.org This preference can be explained by examining the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack. Attack at C-4 allows the positive charge to be delocalized across the C-3, N-2, and C-5 atoms without placing an unfavorable positive charge on the highly electronegative pyridine-like N-2 atom. rrbdavc.org In contrast, attack at the C-3 or C-5 positions would generate a highly unstable resonance structure with a positive charge on the azomethine nitrogen. rrbdavc.org

The 1-(2,2-dimethyl-propyl) group, also known as a neopentyl group, is an alkyl substituent. Alkyl groups are electron-donating through an inductive effect, which further activates the pyrazole ring towards electrophilic substitution, reinforcing the inherent preference for attack at the C-4 position. Common electrophilic substitution reactions applicable to 1-(2,2-dimethyl-propyl)-1H-pyrazole include nitration, halogenation, and sulfonation, all of which are expected to yield the corresponding 4-substituted derivative as the major product. researchgate.netosti.gov

Nucleophilic Reactions at Specific Pyrazole Ring Positions

While the electron-rich nature of the pyrazole ring makes it generally resistant to nucleophilic aromatic substitution (SNAr), the C-3 and C-5 positions are inherently more electrophilic due to their proximity to the electron-withdrawing nitrogen atoms. nih.govresearchgate.net Therefore, nucleophilic attack can occur at these positions, particularly if a good leaving group, such as a halide, is present. osti.gov

For a derivative like this compound, direct nucleophilic attack is unlikely. However, if the ring is first functionalized with a leaving group (e.g., via electrophilic halogenation at C-4, followed by subsequent functionalization to place a leaving group at C-3 or C-5), it can then undergo SNAr reactions. The reaction is further facilitated if additional electron-withdrawing groups are present on the ring, which help to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com For instance, studies on 4-halo-nitropyrazoles have shown that the halide can be displaced by nucleophiles like arylamines. osti.gov

Functionalization and Derivatization Strategies

The introduction of acyl and formyl groups onto the pyrazole ring are important transformations that provide key intermediates for further synthesis. These functionalizations are typically achieved through electrophilic substitution reactions.

Formylation of this compound can be readily accomplished using the Vilsmeier-Haack reaction. nih.govresearchgate.net This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The resulting electrophilic chloroiminium ion is attacked by the electron-rich pyrazole ring, almost exclusively at the C-4 position, to yield, after hydrolysis, this compound-4-carbaldehyde. nih.govigmpublication.org

Acylation can be achieved via the Friedel-Crafts acylation reaction. This involves reacting the pyrazole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. Given the activated nature of the pyrazole ring, milder conditions compared to those used for benzene (B151609) may be sufficient. As with other electrophilic substitutions, this reaction is expected to yield the 4-acyl derivative, 1-(4-acyl-1H-pyrazol-1-yl)-2,2-dimethylpropane.

The resulting acyl- and formylpyrazoles are versatile building blocks. The aldehyde or ketone functional group can participate in a wide array of subsequent reactions, including condensation, oxidation, reduction, and the formation of Schiff bases. ekb.eg

Table 1: Key Formylation and Acylation Reactions

| Reaction Type | Reagents | Expected Product | Position of Substitution |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | This compound-4-carbaldehyde | C-4 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-acyl-1H-pyrazol-1-yl)-2,2-dimethylpropane | C-4 |

A powerful and versatile strategy for introducing a wide range of functional groups onto the this compound scaffold involves a two-step sequence: electrophilic halogenation followed by a palladium-catalyzed cross-coupling reaction.

First, the pyrazole can be selectively halogenated (e.g., brominated) at the C-4 position using reagents like N-Bromosuccinimide (NBS) or elemental bromine. jmcs.org.mxresearchgate.netguidechem.com This yields 4-bromo-1-(2,2-dimethyl-propyl)-1H-pyrazole, a key intermediate for cross-coupling.

This halo-pyrazole can then be used in various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the 4-halopyrazole with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming new carbon-carbon bonds, allowing the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position. nih.govrsc.org

Heck Reaction: This reaction couples the 4-halopyrazole with an alkene to form a new, substituted alkene at the C-4 position. organic-chemistry.orgwikipedia.orgmdpi.com It is a valuable tool for introducing alkenyl substituents.

These coupling reactions are fundamental in modern synthetic chemistry and provide broad access to a diverse library of pyrazole derivatives from a common intermediate. organic-chemistry.orgmdpi.com

Table 2: Common Cross-Coupling Strategies for 4-Bromo-1-(2,2-dimethyl-propyl)-1H-pyrazole

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Pyrazole-Aryl / Pyrazole-Vinyl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Pyrazole-Alkene |

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound derivatives are well-established within the broader principles of heterocyclic chemistry.

Electrophilic Aromatic Substitution (EAS): The mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org First, the π-system of the pyrazole ring attacks the electrophile (E⁺), forming a resonance-stabilized cationic intermediate (σ-complex). rrbdavc.org Kinetic studies on the nitration of other substituted pyrazoles confirm that the reaction typically proceeds on the neutral pyrazole (free base) rather than its protonated form. rsc.orgrsc.org The rate-determining step is the formation of this high-energy intermediate, as it involves the temporary disruption of aromaticity. The subsequent rapid deprotonation at C-4 restores aromaticity, yielding the final substituted product.

Vilsmeier-Haack Reaction: The mechanism also falls under the EAS category. It begins with the formation of the electrophilic Vilsmeier reagent, [ClCH=N⁺(CH₃)₂]Cl⁻, from DMF and POCl₃. The pyrazole ring attacks this reagent, followed by elimination and subsequent hydrolysis of the resulting iminium salt during workup to give the 4-formylpyrazole. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The mechanisms for reactions like Suzuki and Heck involve a catalytic cycle centered on the palladium catalyst.

The Suzuki reaction cycle generally involves: (1) Oxidative addition of the 4-halopyrazole to a Pd(0) species, forming a Pd(II) complex. (2) Transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov

The Heck reaction cycle includes: (1) Oxidative addition of the 4-halopyrazole to Pd(0). (2) Coordination of the alkene to the Pd(II) complex. (3) Migratory insertion (syn-addition) of the pyrazolyl group and palladium across the alkene double bond. (4) β-Hydride elimination (typically anti-periplanar) to form the product alkene and a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com

The kinetics of these reactions are influenced by factors such as the nature of the substituents, the choice of catalyst and ligands, the solvent, and the temperature.

Coordination Chemistry and Ligand Applications of 1 2,2 Dimethyl Propyl 1h Pyrazole Scaffolds

Design and Synthesis of 1-(2,2-dimethyl-propyl)-1H-Pyrazole-Containing Ligands (e.g., C5-BPP)

A notable example of a ligand incorporating the this compound motif is 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine, commonly abbreviated as C5-BPP. nih.govresearchgate.net This N-donor complexing agent has been specifically designed for the selective extraction of trivalent actinide cations over lanthanide cations. nih.govacs.org The design strategy involves replacing the triazinyl groups of established actinide/lanthanide separation ligands like BTP (2,6-bis(1,2,4-triazin-3-yl)pyridine) with pyrazolyl rings. researchgate.net The bulky 2,2-dimethylpropyl (neopentyl or C5) groups are introduced to enhance the solubility of the ligand and its metal complexes in organic solvents used in liquid-liquid extraction processes.

The synthesis of C5-BPP is achieved through a two-step process. acs.org The initial step involves the synthesis of the precursor molecule, 1,1′-(pyridine-2,6-diyl)bis(5,5-dimethylhexane-1,3-dione). This diketone is then reacted with hydrazine (B178648) hydrate (B1144303) in refluxing methanol. The reaction mixture is subsequently worked up by removing the solvent and washing the residue with water and diethyl ether to yield the final product, C5-BPP, as a colorless powder. acs.org

| Compound Name | Abbreviation | Synthesis Method | Reference |

| 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine | C5-BPP | Reaction of 1,1′-(pyridine-2,6-diyl)bis(5,5-dimethylhexane-1,3-dione) with hydrazine hydrate. | acs.org |

Metal Complexation Studies

The coordination chemistry of ligands featuring the this compound scaffold has been investigated, with a particular focus on their interactions with f-block elements.

The complexation of C5-BPP with trivalent lanthanides has been demonstrated through the synthesis of solid-state compounds. nih.govacs.org Complexes with the general formula [Ln(C5-BPP)(NO₃)₃(DMF)], where Ln represents a lanthanide such as Samarium (Sm) or Europium (Eu), and DMF is dimethylformamide, have been synthesized and fully characterized. acs.orgmanchester.ac.uk These studies provide insight into the coordination environment of the metal ion when complexed with the C5-BPP ligand. Furthermore, the solution structure of the corresponding Americium(III) complex, [Am(C5-BPP)(NO₃)₃], has also been investigated to draw comparisons between the coordination of lanthanides and actinides. acs.orgmanchester.ac.uk

Investigations into the complexation of C5-BPP with trivalent actinides and lanthanides have revealed the formation of complexes with different stoichiometries depending on the conditions. In solution, the formation of a 1:1 complex between Am(III) and C5-BPP, specifically [Am(C5-BPP)(NO₃)₃], has been identified. acs.orgmanchester.ac.uk In contrast, studies with Curium(III) have shown the formation of a 1:3 complex. nih.govacs.org X-ray diffraction (XRD), extended X-ray absorption fine structure (EXAFS), and time-resolved laser fluorescence spectroscopy (TRLFS) have been employed to elucidate the structures of these complexes, confirming the formation of 1:1 complexes in certain systems, which is a notable difference from the 1:3 complexes typically formed by BTP-type ligands. nih.gov

| Metal Ion | Ligand | Complex Stoichiometry (Metal:Ligand) | Characterization Technique | Reference |

| Sm(III) | C5-BPP | 1:1 | Solid-State Synthesis | acs.orgmanchester.ac.uk |

| Eu(III) | C5-BPP | 1:1 | Solid-State Synthesis | acs.orgmanchester.ac.uk |

| Am(III) | C5-BPP | 1:1 | Solution Structure Analysis | acs.orgmanchester.ac.uk |

| Cm(III) | C5-BPP | 1:3 | Stability Constant Determination | nih.govacs.org |

Conclusion and Future Research Directions in 1 2,2 Dimethyl Propyl 1h Pyrazole Research

Synthesis of Complex Architectures Incorporating the 1-(2,2-dimethyl-propyl)-1H-Pyrazole Moiety

The synthesis of complex molecular architectures is fundamental to unlocking the potential of any new chemical entity. For this compound, future research will likely focus on its use as a building block for creating sophisticated supramolecular structures and coordination polymers.

A plausible synthetic route to this compound itself involves the condensation of a suitable 1,3-dicarbonyl compound with neopentylhydrazine. Alternatively, a direct N-alkylation of pyrazole (B372694) with a neopentyl halide or a related derivative under basic conditions could be employed. A general method for the direct preparation of N-substituted pyrazoles from primary amines has been reported, which could be adapted for the synthesis of pyrazoles with bulky substituents like the 2,4,4-trimethylpentan-2-yl group, which is structurally similar to the neopentyl group. nih.gov

Once obtained, the this compound moiety can be incorporated into more complex structures. A key area of exploration will be its use as a ligand in coordination chemistry. The pyrazole ring offers multiple coordination sites, and the sterically hindered neopentyl group is expected to play a significant role in directing the self-assembly of metal-ligand frameworks. This can lead to the formation of discrete mononuclear or polynuclear metal complexes. The synthesis of such complexes often involves the reaction of the pyrazole ligand with a metal salt in a suitable solvent system. chembk.com

Furthermore, by functionalizing the pyrazole ring, for instance, by introducing carboxylic acid groups to create ligands like 1-(2,2-dimethylpropyl)-1H-pyrazole-5-carboxylic acid, the door is opened to the construction of metal-organic frameworks (MOFs). rsc.org These porous materials have garnered immense interest for their applications in gas storage, separation, and catalysis. The bulky neopentyl group could influence the pore size and topology of the resulting MOFs, potentially leading to materials with unique selective binding properties. The synthesis of pyrazole-based MOFs is an active area of research, with studies demonstrating the formation of 2D and 3D structures with interesting photocatalytic and adsorption properties. rsc.orgresearchgate.net

Table 1: Potential Synthetic Strategies for this compound Based Architectures

| Target Architecture | General Synthetic Approach | Key Reactants | Potential Influencing Factors |

| This compound | Condensation | 1,3-dicarbonyl compound, neopentylhydrazine | Reaction conditions (temperature, solvent) |

| N-Alkylation | Pyrazole, neopentyl halide | Base strength, solvent | |

| Metal Complexes | Coordination Reaction | This compound, Metal salt | Metal ion, counter-ion, solvent, stoichiometry |

| Metal-Organic Frameworks (MOFs) | Solvothermal Synthesis | Functionalized pyrazole ligand, Metal salt | Temperature, solvent, modulators |

Development of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their behavior and designing new materials. This necessitates the use of a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization: Standard spectroscopic methods will be indispensable for the characterization of any newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be essential for confirming the molecular structure. The chemical shifts and coupling constants of the pyrazole ring protons and carbons, as well as those of the neopentyl group, will provide definitive structural information. For instance, in related 3,5-dimethyl-1-substituted pyrazoles, the pyrazole proton typically appears as a singlet in the 1H NMR spectrum. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic vibrational modes of the pyrazole ring and any functional groups present.

UV-Visible (UV-Vis) Spectroscopy: This technique will provide insights into the electronic transitions within the molecule and can be particularly useful for studying the coordination of the pyrazole to metal centers.

Computational Methodologies: Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental data and providing deeper insights into molecular properties. For this compound, DFT calculations can be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the vibrational frequencies to aid in the assignment of IR and Raman spectra.

Predict the NMR chemical shifts.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties.

Simulate the electronic absorption spectra to compare with experimental UV-Vis data.

The integration of experimental spectroscopic data with theoretical calculations will provide a comprehensive understanding of the structure-property relationships in this system.

Exploration of Novel Non-Biological Material Science Applications

While pyrazole derivatives have been extensively studied for their biological activities, there is a growing interest in their application in material science. The unique combination of a robust aromatic heterocycle and a bulky alkyl substituent in this compound makes it a promising candidate for various non-biological applications.

Metal-Organic Frameworks (MOFs) for Gas Separation and Storage: As mentioned earlier, functionalized this compound ligands can be used to construct MOFs. The neopentyl group could create specific pore environments, potentially leading to materials with high selectivity for certain gases. Pyrazolate-based MOFs have already shown promise for the capture of formaldehyde (B43269) and for the separation of various gases. researchgate.netnih.govnist.gov The bulky nature of the neopentyl group could enhance the framework's stability and influence its adsorption properties.

Luminescent Materials: Coordination complexes of pyrazole derivatives with lanthanide or transition metals can exhibit interesting photoluminescent properties. The pyrazole ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light. The development of new luminescent materials has applications in areas such as sensing, bio-imaging, and lighting.

Electrocatalysis: Pyrazole-based coordination polymers have been investigated as electrocatalysts for reactions such as the oxygen evolution reaction (OER). The electronic properties of the pyrazole ligand can influence the catalytic activity of the metal center. The neopentyl group might affect the solubility and stability of such catalysts in different media.

Polymeric Materials: Pyrazole-containing polymers have been synthesized and shown to possess high thermal stability and interesting optical properties. The incorporation of the this compound moiety into polymer chains could lead to new materials with tailored mechanical, thermal, and optical characteristics.

Integration of Theoretical and Experimental Research Approaches

The most rapid and insightful progress in the study of this compound will be achieved through a close integration of theoretical and experimental research. This synergistic approach allows for a cycle of prediction, synthesis, and characterization that can accelerate the discovery of new materials and applications.

For example, computational screening of hypothetical MOF structures based on this compound derivatives could predict which structures are likely to have desirable properties for a specific application, such as high selectivity for CO2 capture. These theoretical predictions would then guide the synthetic efforts, saving significant time and resources. Once a promising material is synthesized, its properties would be thoroughly characterized using the spectroscopic techniques mentioned earlier. The experimental data would then be used to refine the theoretical models, leading to more accurate predictions in the future.

This integrated approach has been successfully applied to the study of other pyrazole-based materials, leading to a deeper understanding of their structure-property relationships. nist.gov By applying a similar strategy to this compound, researchers can efficiently explore its potential and pave the way for its use in a new generation of advanced materials.

Q & A

Q. What are the common synthetic routes for 1-(2,2-dimethylpropyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine derivatives with 1,2-dimethylpropyl ketones under acidic or basic conditions, forming a hydrazone intermediate that undergoes ring closure . For improved regioselectivity, advanced methods like the use of N-Tosylhydrazones with transition-metal catalysts (e.g., Pd or Cu) can achieve higher yields and specificity, particularly for functionalizing the pyrazole core at the 3- or 5-position . Optimization may involve continuous flow reactors or microwave-assisted synthesis to enhance reaction efficiency.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy : Use - and -NMR to confirm substitution patterns and purity. IR spectroscopy identifies functional groups like amines or carbonyls .

- Crystallography : X-ray diffraction with software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) ensures precise structural determination. These tools resolve bond lengths, angles, and intermolecular interactions critical for understanding steric effects from the 2,2-dimethylpropyl group .

Q. What are the key chemical reactions and their mechanisms for modifying the pyrazole core?

The compound undergoes oxidation (e.g., with KMnO) to form pyrazole oxides or reduction (e.g., NaBH) to yield saturated derivatives. Electrophilic substitution at the 4-position is common due to the electron-rich nature of the pyrazole ring. Mechanistic studies suggest acid/base-mediated pathways for cyclization and functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity is influenced by steric hindrance from the bulky 2,2-dimethylpropyl group. Computational modeling (e.g., DFT calculations) predicts preferential attack at less hindered positions. Experimental approaches include using directing groups (e.g., boronic esters) or leveraging transition-metal catalysts (e.g., Pd-mediated cross-coupling) to target specific sites .

Q. What computational models predict solubility and reactivity of 1-(2,2-dimethylpropyl)-1H-pyrazole derivatives?

The SMD solvation model integrates solute electron density and solvent descriptors (dielectric constant, surface tension) to calculate solvation free energies. This model is validated for polar solvents like water and DMSO, aiding in solubility prediction for drug design . For reactivity, molecular docking studies with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) identify binding affinities of derivatives .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural impurities. Validate results via:

- Structural corroboration : Ensure purity through HPLC and mass spectrometry.

- Dose-response studies : Establish IC values under standardized protocols.

- Comparative analysis : Benchmark against structurally similar pyrazoles with well-documented activities .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

- Bioisosteric replacement : Substitute the 2,2-dimethylpropyl group with adamantane or tert-butyl to modulate lipophilicity.

- Hybridization : Conjugate with known pharmacophores (e.g., morpholine for solubility or tetrazole for metabolic stability) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents at the 1-, 3-, and 5-positions and assess impacts on target binding .

Q. What are the challenges in crystallographic analysis of bulky pyrazole derivatives, and how can they be mitigated?

Challenges include poor crystal growth due to steric bulk and disorder in the alkyl groups. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.